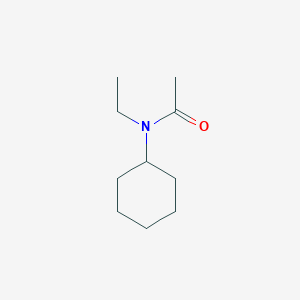

N-Cyclohexyl-N-ethylacetamide

説明

N-Cyclohexyl-N-ethylacetamide (CAS 104987-84-0) is a secondary acetamide featuring a cyclohexyl and ethyl group attached to the nitrogen atom of the acetamide backbone. For example, its hydrochloride salt (2-amino-N-cyclohexyl-N-ethylacetamide hydrochloride) has a molecular formula of C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . The parent compound likely has a molecular formula of C₁₀H₁₉NO (MW ~169.27 g/mol), assuming deprotonation and removal of the amino group. This compound is utilized in synthetic chemistry, particularly as an intermediate in multicomponent reactions catalyzed by palladium iodide .

特性

CAS番号 |

1128-34-3 |

|---|---|

分子式 |

C10H19NO |

分子量 |

169.26 g/mol |

IUPAC名 |

N-cyclohexyl-N-ethylacetamide |

InChI |

InChI=1S/C10H19NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3 |

InChIキー |

QOFZICTWQWJEKJ-UHFFFAOYSA-N |

SMILES |

CCN(C1CCCCC1)C(=O)C |

正規SMILES |

CCN(C1CCCCC1)C(=O)C |

同義語 |

N-Cyclohexyl-N-ethylacetamide |

製品の起源 |

United States |

類似化合物との比較

N-Cyclohexylacetamide (CAS 1124-53-4)

N,N-Diethylacetamide (CAS 685-91-6)

- Molecular Formula: C₆H₁₃NO (MW 115.18 g/mol) .

- Structural Difference : Two ethyl groups instead of cyclohexyl/ethyl.

- Properties :

2-Chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide (CAS 21417-18-5)

- Molecular Formula: C₁₀H₁₆ClNO (MW 201.70 g/mol) .

- Structural Difference : Chlorine substituent and cyclohexenyl group introduce enhanced electrophilicity.

- Properties: Higher molecular weight due to chlorine. Potential for increased reactivity in nucleophilic substitutions compared to non-halogenated analogs.

2-(4-Acetyl-5-methylfuran-2-yl)-N-cyclohexyl-N-ethylacetamide (3ad)

- Molecular Formula: C₁₇H₂₇NO₃ (MW 293.40 g/mol) .

- Structural Difference : Incorporates a furan ring with acetyl and methyl groups.

- Synthesis : Prepared via PdI₂/KI-catalyzed multicomponent reaction with 74% yield .

- Properties :

Comparative Data Table

Key Findings and Insights

- Synthetic Efficiency : N-Cyclohexyl-N-ethylacetamide derivatives, such as 3ad, are synthesized with moderate to high yields (74%) using Pd-based catalysts, outperforming traditional amidation methods .

- Structural Impact on Safety : The cyclohexyl group in N-cyclohexylacetamide contributes to higher acute toxicity compared to purely aliphatic analogs like N,N-diethylacetamide .

- Functional Group Effects : Chlorine or aromatic substitutions (e.g., furan in 3ad) alter physical properties (e.g., phase, solubility) and reactivity, expanding utility in targeted syntheses .

Notes

- Synthesis yields and hazards may vary with reaction conditions and substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。